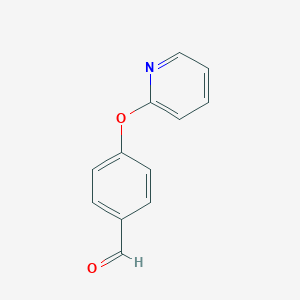

4-(Pyridin-2-yloxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRZACGKYIDYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395979 | |

| Record name | 4-(Pyridin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194017-69-1 | |

| Record name | 4-(Pyridin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Pyridin-2-yloxy)benzaldehyde CAS number and properties

An In-depth Technical Guide to 4-(Pyridin-2-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No: 194017-69-1), a versatile chemical intermediate with significant applications in pharmaceutical and chemical research. This document details its physicochemical properties, safety and handling protocols, and its role in synthetic chemistry, particularly in the construction of complex molecular scaffolds for drug discovery.

Chemical Identity and Properties

This compound is an aromatic compound featuring a benzaldehyde moiety linked to a pyridine ring through an ether bond. This unique structure makes it a valuable building block for synthesizing a variety of biologically active molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 194017-69-1 | [1][2] |

| Molecular Formula | C₁₂H₉NO₂ | [2] |

| Molecular Weight | 199.21 g/mol | [2] |

| Purity | ≥97% | [1] |

| Appearance | Data not available in search results. | |

| Melting Point | Data not available in search results. | |

| Solubility | Data not available in search results. |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement | Reference |

| Hazard Class | - | Skin Corrosion/Irritation (Category 2) | [1] |

| - | Serious Eye Damage/Eye Irritation (Category 2) | [1] | |

| - | Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System | [1] | |

| Hazard Statements | H315 | Causes skin irritation. | [1][3] |

| H319 | Causes serious eye irritation. | [1][3] | |

| H335 | May cause respiratory irritation. | [3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][4] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [1][3][4] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3][4] |

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Get medical attention.[1]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical advice.[1]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Applications in Synthesis and Drug Discovery

This compound is a key intermediate in organic synthesis, valued for its utility in developing novel pharmaceuticals and agrochemicals.[5][6] Its aldehyde functional group readily participates in a variety of chemical reactions, including nucleophilic additions and condensations.

A significant application is its use as a building block in multi-component reactions (MCRs), which are highly efficient for creating diverse compound libraries for drug discovery.[7] The pyridin-2-yloxy group can influence the pharmacokinetic and biological properties of the resulting molecules.[7]

Experimental Protocols

Representative Protocol: Betti-Type Reaction

The Betti reaction is a three-component condensation of an aldehyde, an amine, and a phenol to produce α-aminobenzylphenols, known as Betti bases.[7] These products are of significant interest for their pharmacological activities.[7] The use of 4-((Pyridin-2-yloxy)methyl)benzaldehyde can generate novel Betti bases with unique structural features.[7]

Objective: To synthesize a novel Betti base using this compound.

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline)

-

A phenol (e.g., 2-naphthol)

-

Ethanol (or other suitable solvent)

-

Catalyst (optional, e.g., a Lewis or Brønsted acid)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

-

Add the selected amine (1.0 eq.) to the solution and stir for 10-15 minutes at room temperature.

-

Add the phenol (1.0 eq.) to the reaction mixture.

-

If using a catalyst, add it at this stage.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterize the final product using spectroscopic methods (NMR, IR, Mass Spectrometry).

Visualizations

Logical Workflow for Synthesis and Application

The following diagram illustrates a general workflow from the synthesis of this compound to its application in drug discovery.

References

4-(Pyridin-2-yloxy)benzaldehyde molecular structure and weight

An In-depth Technical Guide to 4-(Pyridin-2-yloxy)benzaldehyde

This guide provides a detailed overview of the molecular structure, properties, and synthesis of this compound, a heterocyclic aromatic compound of interest to researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for its use in experimental research and as a building block in organic synthesis.

| Property | Data |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| CAS Number | 194017-69-1 |

Molecular Structure

The structure of this compound consists of a benzaldehyde core where the hydrogen at position 4 is substituted by a pyridin-2-yloxy group. This ether linkage connects the phenyl and pyridine rings.

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications.[1] Its synthesis is typically achieved through a nucleophilic aromatic substitution reaction, such as a Williamson ether synthesis.

Representative Synthetic Protocol:

A common method for the synthesis of this compound involves the reaction of a halo-substituted benzaldehyde with a pyridinol in the presence of a base.

-

Reactant Preparation : 4-Fluorobenzaldehyde and 2-hydroxypyridine are used as the primary reactants.

-

Base-catalyzed Reaction : A strong base, such as potassium carbonate or sodium hydride, is used to deprotonate the hydroxyl group of 2-hydroxypyridine, forming a more nucleophilic pyridinolate anion.

-

Nucleophilic Substitution : The pyridinolate anion then attacks the electron-deficient carbon of the 4-fluorobenzaldehyde, displacing the fluoride ion to form the desired ether linkage.

-

Solvent and Conditions : The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may require heating to proceed at a reasonable rate.

-

Work-up and Purification : After the reaction is complete, an aqueous work-up is performed to remove the base and any inorganic byproducts. The crude product is then purified, commonly through recrystallization or column chromatography, to yield pure this compound.

Applications in Research and Drug Development

As a versatile chemical intermediate, this compound is utilized in the synthesis of a variety of compounds with potential biological activity.[1] The pyridin-yloxy-phenyl scaffold is of significant interest in medicinal chemistry.

While direct biological activity or involvement in specific signaling pathways for this compound is not extensively documented, derivatives containing this core structure have been investigated for their therapeutic potential. For instance, a series of 4-(pyridin-4-yloxy)benzamide derivatives have been synthesized and evaluated as inhibitors of the c-Met proto-oncogene, which is implicated in various cancers.[2] This suggests that the broader class of pyridin-yloxy-phenyl compounds, for which this compound is a key precursor, holds promise for the development of targeted therapies.

The aldehyde functional group provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and aldol condensations. This makes it a valuable building block for generating libraries of compounds for high-throughput screening in drug discovery programs.

Logical Relationships in Drug Discovery

The utility of this compound as a building block in drug discovery can be visualized as a logical progression from a simple precursor to a potential therapeutic agent.

References

The Promising Biological Potential of 4-(Pyridin-2-yloxy)benzaldehyde Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in pharmaceutical research. Within this landscape, heterocyclic compounds, particularly those incorporating the pyridine nucleus, have emerged as a privileged scaffold in medicinal chemistry. Among these, derivatives of 4-(Pyridin-2-yloxy)benzaldehyde represent a promising class of compounds with a wide spectrum of potential biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthetic Strategies

The core structure of this compound serves as a versatile platform for the synthesis of a diverse array of derivatives. The primary synthetic route involves the reaction of 4-hydroxybenzaldehyde with 2-chloropyridine or 2-fluoropyridine in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The resulting this compound can then be further modified, most commonly at the aldehyde functional group, to generate a library of derivatives.

A prevalent and synthetically straightforward modification is the formation of Schiff bases (imines) through the condensation reaction of this compound with various primary amines. This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the respective amine in a protic solvent like ethanol, often with a catalytic amount of acid. Similarly, thiosemicarbazone derivatives can be synthesized by reacting the aldehyde with thiosemicarbazide. These reactions provide a facile means to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a quantitative measure of their potency.

Table 1: In Vitro Anticancer Activity of this compound Derivatives (Hypothetical Data for Illustrative Purposes)

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |

| PD-01 | Schiff Base (Aniline) | MCF-7 (Breast) | 15.2 |

| PD-02 | Schiff Base (4-Chloroaniline) | HeLa (Cervical) | 8.5 |

| PD-03 | Thiosemicarbazone | A549 (Lung) | 5.1 |

| PD-04 | Hydrazone | HepG2 (Liver) | 12.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific public data for a comprehensive series of these exact derivatives is limited. The values are intended to represent the type of quantitative data that would be generated in such studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Signaling Pathway: c-Met Inhibition

One of the potential mechanisms underlying the anticancer activity of these derivatives is the inhibition of receptor tyrosine kinases, such as c-Met. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its dysregulation is implicated in various cancers.

Caption: c-Met signaling pathway and potential inhibition.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial efficacy.

Table 2: Antimicrobial Activity of this compound Derivatives (Hypothetical Data for Illustrative Purposes)

| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) |

| PD-05 | Schiff Base (2-Aminothiazole) | Staphylococcus aureus | 16 |

| PD-06 | Thiosemicarbazone | Escherichia coli | 32 |

| PD-07 | Schiff Base (Sulfanilamide) | Pseudomonas aeruginosa | 64 |

| PD-08 | Hydrazone | Candida albicans | 8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway: Bacterial Cell Wall Synthesis Inhibition

A potential mechanism of action for the antimicrobial effects of these derivatives is the disruption of bacterial cell wall synthesis. The bacterial cell wall is a unique and essential structure, making it an excellent target for antimicrobial drugs.

Caption: Bacterial cell wall synthesis pathway.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of significant interest. Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways.

Table 3: Anti-inflammatory Activity of this compound Derivatives (Hypothetical Data for Illustrative Purposes)

| Compound ID | Derivative Type | Assay | IC50 (µM) |

| PD-09 | Schiff Base (4-Aminophenol) | COX-2 Inhibition | 1.2 |

| PD-10 | Thiosemicarbazone | Nitric Oxide Inhibition | 3.5 |

| PD-11 | Hydrazone | COX-2 Inhibition | 2.8 |

| PD-12 | Schiff Base (Isoniazid) | Nitric Oxide Inhibition | 5.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: COX-2 Inhibition Assay

The inhibitory effect of the compounds on the cyclooxygenase-2 (COX-2) enzyme is a common in vitro method to assess anti-inflammatory potential.

-

Enzyme and Substrate Preparation: Purified COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.

-

Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme for a specific period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of COX-2 inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Signaling Pathway: NF-κB in Inflammation

The transcription factor NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes like COX-2.

Caption: NF-κB signaling pathway in inflammation.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their synthetic accessibility allows for the creation of diverse chemical libraries, and preliminary (though often generalized) findings indicate significant potential in the realms of anticancer, antimicrobial, and anti-inflammatory research. Future work should focus on the synthesis and systematic evaluation of a broad range of these specific derivatives to establish clear structure-activity relationships and to identify lead compounds with potent and selective biological activities. The detailed experimental protocols and an understanding of the underlying signaling pathways provided herein offer a solid foundation for researchers to further explore the therapeutic potential of this exciting class of molecules.

The Advent of Pyridine-Based Benzaldehydes: A Journey Through a Century of Synthesis and Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fusion of pyridine and benzaldehyde moieties has given rise to a class of compounds with significant importance in medicinal chemistry, materials science, and organic synthesis. This technical guide delves into the discovery and history of pyridine-based benzaldehydes, tracing their synthetic evolution from early, often low-yielding methods to the highly efficient cross-coupling reactions that dominate modern organic chemistry. This document provides a comprehensive overview of their physical and spectroscopic properties, detailed experimental protocols for both historical and contemporary synthetic routes, and visualizations of these chemical transformations.

From Classical Reactions to Modern Marvels: A Historical Overview

The story of pyridine-based benzaldehydes is intrinsically linked to the broader history of biaryl synthesis. While the specific first synthesis of a simple pyridylbenzaldehyde is not definitively documented in readily available historical records, the foundational methods for creating carbon-carbon bonds between aromatic rings paved the way for their eventual creation.

Early methods for biaryl synthesis, developed in the late 19th and early 20th centuries, were often harsh and lacked the selectivity of modern techniques. Reactions like the Gomberg-Bachmann reaction, first reported in 1924, and the Ullmann condensation, discovered in 1901, provided the initial chemical technology capable of linking aryl groups.[1] These methods, while historically significant, generally suffered from low yields and a lack of regioselectivity, particularly with heteroaromatic substrates like pyridine.

The mid-20th century saw the development of more controlled methods for the synthesis of pyridine aldehydes themselves, which could then potentially be coupled with benzene derivatives. However, it was the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century that revolutionized the synthesis of pyridine-based benzaldehydes. The Suzuki-Miyaura, Negishi, and Stille reactions, among others, offered unprecedented efficiency, selectivity, and functional group tolerance, making a wide array of substituted pyridylbenzaldehydes readily accessible for the first time. These modern methods have become the cornerstone of their synthesis, enabling their widespread use in drug discovery and materials science.[2]

Core Physical and Spectroscopic Properties

The positional isomerism of the pyridine ring relative to the benzaldehyde moiety significantly influences the physical and chemical properties of these compounds. The following tables summarize key quantitative data for several common pyridine-based benzaldehydes.

Physical Properties of Pyridine-Based Benzaldehydes

| Compound Name | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-(2-Pyridyl)benzaldehyde | 4,2'- | C₁₂H₉NO | 183.21 | 50-52 | - |

| 4-(3-Pyridyl)benzaldehyde | 4,3'- | C₁₂H₉NO | 183.21 | 52-57 | Solid |

| 4-(4-Pyridyl)benzaldehyde | 4,4'- | C₁₂H₉NO | 183.21 | 85-89 | Off-white to light yellow solid |

| 3-(2-Pyridyl)benzaldehyde | 3,2'- | C₁₂H₉NO | 183.21 | - | - |

| 3-(3-Pyridyl)benzaldehyde | 3,3'- | C₁₂H₉NO | 183.21 | - | - |

| 3-(4-Pyridyl)benzaldehyde | 3,4'- | C₁₂H₉NO | 183.21 | - | - |

| 2-(2-Pyridyl)benzaldehyde | 2,2'- | C₁₂H₉NO | 183.21 | - | - |

| 2-(3-Pyridyl)benzaldehyde | 2,3'- | C₁₂H₉NO | 183.21 | 83 | White to off-white solid |

| 2-(4-Pyridyl)benzaldehyde | 2,4'- | C₁₂H₉NO | 183.21 | - | Off-white to light yellow solid |

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the characterization of pyridine-based benzaldehydes. The following provides an overview of expected spectral features.

| Spectroscopy | Key Features |

| ¹H NMR | - Aldehyde Proton (CHO): A singlet typically found in the downfield region (δ 9.8-10.1 ppm). - Aromatic Protons: Complex multiplets in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts and coupling patterns are highly dependent on the substitution pattern of both the pyridine and benzene rings. Protons on the pyridine ring, particularly those adjacent to the nitrogen, are typically shifted further downfield. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A characteristic peak in the downfield region (δ 190-195 ppm). - Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm). |

| Infrared (IR) | - Carbonyl Stretch (C=O): A strong, sharp absorption band around 1690-1715 cm⁻¹. - C-H Stretch (Aldehyde): Two weak bands are often observed around 2720 and 2820 cm⁻¹. - Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the specific isomer (e.g., m/z 183.07 for C₁₂H₉NO). |

(Note: Specific chemical shifts and absorption frequencies can vary based on the solvent, concentration, and specific isomer.)[8][9][10]

Key Experimental Protocols: From Historical to Modern Synthesis

This section provides detailed methodologies for the synthesis of pyridine-based benzaldehydes, covering both classical and contemporary approaches.

Historical Synthetic Method: The Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction offers a historical, albeit often low-yielding, route to biaryls via the reaction of a diazonium salt with an aromatic compound.[1]

Protocol for the Synthesis of a Pyridylbenzaldehyde via Gomberg-Bachmann Reaction (General Procedure):

-

Diazotization of Aminopyridine:

-

Dissolve the starting aminopyridine (e.g., 4-aminopyridine) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes to ensure complete formation of the pyridyldiazonium salt.

-

-

Coupling Reaction:

-

To the cold diazonium salt solution, add an excess of the benzaldehyde derivative (e.g., benzaldehyde) and a base (e.g., sodium hydroxide or sodium acetate).

-

The reaction is typically biphasic and requires vigorous stirring.

-

Allow the reaction to proceed at low temperature for several hours. Nitrogen gas evolution should be observed.

-

-

Work-up and Purification:

-

Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired pyridylbenzaldehyde isomer.

-

Note: Yields for the Gomberg-Bachmann reaction are often low (<40%) due to the formation of numerous side products.[1]

Modern Synthetic Method: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of pyridine-based benzaldehydes.

Protocol for the Synthesis of 2-(Pyridin-3-yl)benzaldehyde: [6]

-

Reaction Setup:

-

In a reaction vessel, suspend o-bromobenzaldehyde (250 µL, 2.14 mmol), sodium carbonate (270 mg, 2.55 mmol), and pyridine-3-boronic acid (289 mg, 2.35 mmol) in a solvent mixture of N,N-dimethylformamide and water (4.2 mL, 2:1 v/v).

-

Purge the mixture with an inert gas (e.g., nitrogen or argon).

-

-

Catalyst Addition:

-

To the suspension, add palladium(II) acetate (24 mg, 0.11 mmol) and triphenylphosphine (115 mg, 0.44 mmol).

-

-

Reaction Conditions:

-

Heat the reaction mixture to 110 °C and stir overnight.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and filter.

-

Dilute the filtrate with chloroform, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: chloroform/methanol = 99/1 to 95/5) to yield 2-pyridin-3-ylbenzaldehyde as a white powder (yield: 64%).[6]

-

Modern Synthetic Method: Nickel-Catalyzed Cross-Coupling

Nickel catalysts can also be employed for the synthesis of pyridylbenzaldehydes, offering an alternative to palladium.

Protocol for the Synthesis of 4-(4-Pyridyl)benzaldehyde: [11]

-

Grignard Reagent Preparation:

-

In a nitrogen atmosphere, add a solution of 4-bromobenzaldehyde dimethyl acetal (6.93 g) in 40 ml of tetrahydrofuran dropwise to a mixture of magnesium powder (0.80 g) and a catalytic amount of iodine in 10 ml of tetrahydrofuran, maintaining the temperature between 40-50 °C to prepare the Grignard reagent.

-

-

Coupling Reaction:

-

In a separate flask under a nitrogen atmosphere, dissolve 4-bromopyridine (4.46 g) and bis(1,3-diphenylphosphinopropane)nickel(II) chloride (0.4 g) in 100 ml of tetrahydrofuran.

-

To this solution, add the prepared Grignard reagent dropwise at room temperature.

-

Reflux the resulting mixture for 4 hours.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and add water.

-

Remove the tetrahydrofuran by distillation.

-

Add ethyl acetate to the residue and extract three times with dilute hydrochloric acid.

-

Combine the acidic extracts, make them alkaline with concentrated aqueous ammonia, and extract with chloroform.

-

Dry the chloroform extract over anhydrous magnesium sulfate and remove the solvent by distillation.

-

Purify the residue by silica gel column chromatography (eluent: chloroform/methanol) to obtain 4-(4-pyridyl)benzaldehyde as a pale yellow crystal (yield: 64%).[11]

-

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies discussed.

Figure 1: Workflow for the Gomberg-Bachmann Reaction.

Figure 2: Key components of the Suzuki-Miyaura cross-coupling.

Figure 3: Workflow for Ni-catalyzed synthesis of 4-(4-pyridyl)benzaldehyde.

Applications in Medicinal Chemistry and Drug Discovery

Pyridine-based benzaldehydes are valuable scaffolds in medicinal chemistry due to the pyridine ring's ability to engage in hydrogen bonding and other interactions with biological targets, as well as its role in modulating the pharmacokinetic properties of a molecule.[5] These compounds serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.[5] The aldehyde functionality provides a convenient handle for further chemical transformations, allowing for the construction of more complex molecular architectures. While simple pyridine-based benzaldehydes themselves are not typically the final drug product, their presence as a structural motif in numerous investigational and approved drugs underscores their importance in the drug discovery and development pipeline. For instance, benzaldehyde derivatives have been shown to suppress various signaling pathways in cancer cells, and the incorporation of a pyridine moiety can enhance the drug-like properties of these molecules.[12]

Conclusion

The journey of pyridine-based benzaldehydes from their conceptual origins in early biaryl chemistry to their routine synthesis via modern cross-coupling reactions is a testament to the advancement of organic synthesis. The development of robust and efficient synthetic methods has unlocked the potential of this important class of compounds, making them readily available for exploration in a multitude of scientific disciplines. This guide provides a foundational understanding of their history, properties, and synthesis, serving as a valuable resource for researchers and scientists working at the forefront of chemical innovation.

References

- 1. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(2-ピリジル)ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(ピリジン-3-イル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-PYRIDIN-3-YL-BENZALDEHYDE | 176690-44-1 [chemicalbook.com]

- 7. 176526-00-4 CAS MSDS (2-(4-Pyridyl)benzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

In-depth Analysis of 4-(Pyridin-2-yloxy)benzaldehyde Reveals Role as a Synthetic Intermediate with Limited Data on Direct Biological Action

For Immediate Release

[City, State] – An extensive review of available scientific literature and chemical databases indicates that 4-(Pyridin-2-yloxy)benzaldehyde is primarily recognized as a versatile synthetic intermediate in pharmaceutical and chemical research, with scarce to non-existent public data on its specific mechanism of action in biological systems. This finding is crucial for researchers, scientists, and drug development professionals who may be considering this compound for their studies.

Currently, this compound and its hydrochloride salt are documented as valuable building blocks in organic synthesis.[1][2] Their utility lies in the synthesis of more complex molecules, some of which are being investigated for potential therapeutic applications, including those targeting neurological disorders.[1][2] The compound's structure is amenable to various chemical reactions, making it a useful component in the development of novel pharmaceutical agents and agrochemicals.[2]

Beyond its role in medicinal chemistry, this compound has found applications in material science and the development of fluorescent probes for biological imaging.[1] Its derivatives are also employed in the synthesis of dyes and pigments.[2]

However, a thorough search for data pertaining to the direct biological activity of this compound itself did not yield specific information regarding its mechanism of action. There is a notable absence of published studies detailing its interactions with specific cellular targets, its effects on signaling pathways, or quantitative data from biological assays such as IC50 or Ki values.

Several related structures, such as 4-(Pyridin-3-yloxy)benzaldehyde and 4-(4-Pyridyl)benzaldehyde, are also utilized as intermediates in the synthesis of potentially bioactive compounds, including those with anti-inflammatory or antimicrobial properties.[3][4] However, for these related compounds as well, the primary focus of available literature is on their synthetic applications rather than their intrinsic biological mechanisms.

Implications for the Research Community

The current body of knowledge positions this compound as a tool for chemical synthesis rather than a well-characterized bioactive agent. For researchers in drug discovery and development, this means that any investigation into the biological effects of this compound would likely represent a novel area of study. Future research would be required to:

-

Elucidate any direct biological targets.

-

Characterize its mechanism of action.

-

Determine its pharmacokinetic and pharmacodynamic properties.

-

Establish any potential therapeutic efficacy.

Due to the lack of available data, it is not possible to provide a detailed technical guide on the core mechanism of action, summarize quantitative data into tables, or provide detailed experimental protocols for key experiments as none have been publicly cited. Similarly, the creation of diagrams for signaling pathways or experimental workflows involving this compound is not feasible at this time.

Researchers interested in the potential biological activities of this compound are encouraged to undertake foundational in vitro and in vivo studies to explore its pharmacological profile.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(Pyridin-2-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-(Pyridin-2-yloxy)benzaldehyde based on its chemical structure and data from analogous compounds. No direct experimental data for this specific molecule is publicly available at the time of writing. The experimental protocols described are standardized methods that would be suitable for its evaluation.

Executive Summary

This compound is a molecule of interest in medicinal chemistry and materials science, incorporating an aromatic aldehyde, a pyridine ring, and an ether linkage. Understanding its solubility and stability is paramount for its application in drug development and other scientific pursuits. This guide outlines the predicted solubility profile of this compound in various solvents and details its likely stability under different environmental conditions. Furthermore, it provides standardized experimental protocols for the empirical determination of these properties and presents a logical workflow for a comprehensive stability assessment.

Predicted Physicochemical Properties

The structure of this compound, with its combination of polar (pyridine nitrogen, aldehyde carbonyl) and non-polar (benzene rings) moieties, suggests a nuanced solubility profile. It is expected to be sparingly soluble in water and more soluble in organic solvents.

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | The large hydrophobic surface area of the aromatic rings likely dominates over the polar functional groups. |

| Methanol, Ethanol | Moderate | The alcohol can hydrogen bond with the pyridine nitrogen and carbonyl oxygen, while the alkyl chain interacts with the aromatic rings. | |

| Polar Aprotic | Acetone, Acetonitrile | High | Good dipole-dipole interactions with the polar functional groups of the molecule. |

| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Non-Polar | Toluene, Hexane | Low to Moderate | Some solubility is expected due to the aromatic nature of the molecule, but the polar groups will limit miscibility with highly non-polar solvents like hexane. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving moderately polar organic compounds. |

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by its three key functional groups: the aldehyde, the ether linkage, and the pyridine ring. Forced degradation studies are essential to identify its intrinsic stability and potential degradation products.[1][2][3][4]

Table 2: Predicted Stability of this compound under Stress Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis | Moderately Stable | Potential hydrolysis of the ether linkage to yield 4-hydroxybenzaldehyde and 2-hydroxypyridine. |

| Basic Hydrolysis | Moderately Stable | Similar to acidic conditions, hydrolysis of the ether linkage may occur, potentially at a different rate. |

| Oxidation | Susceptible | The aldehyde group is prone to oxidation to the corresponding carboxylic acid, 4-(pyridin-2-yloxy)benzoic acid. |

| Thermal | Likely Stable at Moderate Temperatures | Decomposition would be expected at elevated temperatures, though the specific degradation pathway is difficult to predict without experimental data. |

| Photolytic | Potentially Unstable | Aromatic aldehydes and pyridine-containing compounds can be susceptible to photodegradation.[5][6][7] The specific degradation products would need to be identified experimentally. |

A proposed signaling pathway for the degradation of this compound is illustrated below.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method based on OECD Guideline 105)

This method is suitable for determining the water solubility of substances.[8][9][10][11][12]

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH) in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the necessary equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or µg/mL).

Stability Testing (Forced Degradation Studies based on ICH Q1A(R2))

Forced degradation studies are conducted to identify the likely degradation products and establish the stability-indicating nature of analytical methods.[13][14][15][16][17]

-

General Procedure: Prepare solutions of this compound in appropriate solvents and subject them to various stress conditions. A control sample should be stored under normal conditions.

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a defined period. Withdraw samples at various time points.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Maintain at room temperature or heat gently. Withdraw samples at various time points.

-

Oxidative Degradation: Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature and protected from light. Withdraw samples at various time points.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for an extended period. Also, prepare a solution and expose it to the same temperature.

-

Photostability: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (a combination of visible and UV light). A dark control should be run in parallel.[7]

-

Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a photodiode array detector is recommended.

Logical Workflow for Stability Assessment

The following diagram outlines a systematic approach to evaluating the stability of a new chemical entity like this compound.

Conclusion

While specific experimental data for this compound is not currently in the public domain, a comprehensive understanding of its likely solubility and stability can be inferred from its chemical structure and the behavior of analogous compounds. It is predicted to have low aqueous solubility and good solubility in polar aprotic organic solvents. The aldehyde functional group is the most probable site of oxidative degradation, while the ether linkage could be susceptible to hydrolysis under acidic or basic conditions. A thorough experimental evaluation, following the standardized protocols outlined in this guide, is essential to confirm these predictions and to fully characterize the physicochemical properties of this compound for its intended applications in research and development.

References

- 1. acdlabs.com [acdlabs.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]

- 7. q1scientific.com [q1scientific.com]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 9. Water Solubility | Scymaris [scymaris.com]

- 10. oecd.org [oecd.org]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

- 13. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. database.ich.org [database.ich.org]

- 15. youtube.com [youtube.com]

- 16. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 17. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

Exploring the Reactivity of the Aldehyde Group in 4-(Pyridin-2-yloxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyridin-2-yloxy)benzaldehyde is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and materials science.[1][2] Its synthetic utility is largely dictated by the reactivity of its constituent functional groups, particularly the aldehyde moiety. This technical guide provides an in-depth exploration of the chemical reactivity of the aldehyde group in this compound. We will examine the electronic influence of the pyridin-2-yloxy substituent, detail common transformations such as oxidation, reduction, and condensation reactions, provide representative experimental protocols, and summarize key data for easy comparison. This document is intended to be a comprehensive resource for researchers leveraging this compound in complex organic synthesis and drug discovery endeavors.[3][4]

Introduction: The Aldehyde Group's Role

The aldehyde functional group is a cornerstone of organic synthesis due to the electrophilic nature of its carbonyl carbon.[5] In this compound, this reactivity is modulated by the presence of the pyridin-2-yloxy group at the para position. This substituent influences the electron density of the aromatic ring and, consequently, the reactivity of the aldehyde. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions, a trait attributed to both steric and electronic factors.[6][7] They possess only one bulky substituent attached to the carbonyl carbon, reducing steric hindrance, and lack a second electron-donating alkyl group, which renders the carbonyl carbon more electrophilic.[7]

The 4-(pyridin-2-yloxy) substituent significantly impacts this inherent reactivity. The pyridine ring, particularly with its electronegative nitrogen atom, and the ether oxygen atom both exert an electron-withdrawing effect. This effect polarizes the carbonyl group, increasing the partial positive charge on the carbonyl carbon and enhancing its susceptibility to nucleophilic attack. This makes this compound a highly reactive substrate for a variety of synthetic transformations.

Caption: Key reaction pathways of the aldehyde group.

Key Synthetic Transformations

The aldehyde group of this compound readily participates in a wide array of chemical reactions, making it a valuable synthon.

Oxidation

Aldehydes are easily oxidized to their corresponding carboxylic acids. This transformation is fundamental in organic synthesis. For this compound, this reaction yields 4-(pyridin-2-yloxy)benzoic acid, another valuable synthetic intermediate. Various reagents can accomplish this, with the choice often depending on the presence of other sensitive functional groups.

| Oxidizing Agent | Typical Conditions | Product | Notes |

| Potassium Permanganate (KMnO₄) | Acetone/water, acidic or basic media | Carboxylic Acid | Powerful oxidant, can be harsh if other sensitive groups are present.[8] |

| Pyridinium Dichromate (PDC) | Anhydrous CH₂Cl₂, room temp. | Carboxylic Acid | Milder alternative to chromic acid, suitable for more complex molecules.[9] |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | Carboxylic Acid (as salt) | Primarily used as a qualitative test for aldehydes. |

| (CAAC)Cu Catalysis | Water, O₂ (balloon), 25 °C | Carboxylic Acid | A green chemistry approach using a copper carbene catalyst for aerobic oxidation.[10] |

Reduction

The reduction of the aldehyde group yields a primary alcohol, 4-(pyridin-2-yloxy)benzyl alcohol. This is a common transformation for introducing a hydroxymethyl group. For complete deoxygenation to a methyl group, harsher conditions are required.

| Reducing Agent | Typical Conditions | Product | Notes |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | Primary Alcohol | A mild and selective reagent, widely used for reducing aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, then H₂O quench | Primary Alcohol | A very powerful, non-selective reducing agent. |

| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas, Palladium on Carbon, Ethanol | Primary Alcohol | A clean reduction method, though may affect other reducible groups. |

| Polymethylhydrosiloxane (PMHS) | K₂CO₃, solvent | Primary Alcohol | A mild, chemoselective hydrosilylation method.[11] |

Condensation Reactions

Condensation reactions, which involve nucleophilic addition followed by dehydration, are among the most powerful C-C and C-N bond-forming reactions for aldehydes. These are critical for building molecular complexity.

| Reaction Name | Reagents | Product Type | Notes |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, rhodanine), base catalyst | α,β-Unsaturated system | A versatile method for forming C=C bonds.[12] |

| Aldol Condensation (Crossed) | An enolizable ketone or aldehyde, acid or base catalyst | α,β-Unsaturated ketone (chalcone) | Requires a partner with α-hydrogens; product depends on conditions.[13][14] |

| Wittig Reaction | Phosphonium ylide | Alkene | A reliable method for synthesizing alkenes with defined stereochemistry.[6] |

| Imine Formation | Primary amine (R-NH₂), acid catalyst | Imine (Schiff base) | A reversible reaction, often a precursor to reductive amination. |

| Betti Reaction | A primary or secondary amine, a phenol | α-Aminobenzylphenol | A three-component reaction to rapidly generate complex scaffolds.[15] |

Experimental Protocols

The following protocols are representative procedures for key transformations of this compound, adapted from standard literature methods for aromatic aldehydes.

Protocol 1: Oxidation to 4-(Pyridin-2-yloxy)benzoic Acid

Principle: This protocol uses potassium permanganate, a strong oxidizing agent, to convert the aldehyde to a carboxylic acid. The reaction is monitored until the characteristic purple color of permanganate disappears.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq.) in a mixture of acetone and water (3:1) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium permanganate (1.5 eq.) in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

-

Acidify the mixture to pH 2-3 with 1M HCl, which should precipitate the carboxylic acid product.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Reductive Amination with Benzylamine

Principle: This two-step, one-pot procedure first forms an imine intermediate via condensation with a primary amine, which is then reduced in situ by sodium borohydride to the corresponding secondary amine.

Materials:

-

This compound

-

Benzylamine

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Acetic acid (glacial)

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous methanol, add benzylamine (1.1 eq.) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the mixture at room temperature for 2-3 hours to allow for imine formation. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq.) portion-wise over 15-20 minutes, controlling any effervescence.

-

Once the addition is complete, remove the ice bath and stir at room temperature for an additional 2 hours or until the reaction is complete.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the resulting aqueous residue with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

-

Purify by column chromatography on silica gel.

Caption: Workflow for a typical reductive amination.

Protocol 3: Knoevenagel Condensation with Malononitrile

Principle: This reaction is a classic base-catalyzed condensation between an aldehyde and an active methylene compound, leading to a new C=C bond. Piperidine is a commonly used catalyst.

Materials:

-

This compound

-

Malononitrile

-

Ethanol

-

Piperidine

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq.) to the solution.

-

Stir the reaction mixture at room temperature. A precipitate often forms as the reaction proceeds.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Once the starting material is consumed, cool the flask in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum to obtain the purified α,β-unsaturated nitrile.

Influence of the Pyridin-2-yloxy Substituent

The electronic nature of substituents on a benzaldehyde ring significantly alters the reactivity of the aldehyde group. Electron-withdrawing groups (EWGs) enhance reactivity toward nucleophiles, while electron-donating groups (EDGs) diminish it.

The pyridin-2-yloxy group acts as an EWG through a combination of inductive and resonance effects. The electronegative nitrogen in the pyridine ring and the ether oxygen pull electron density away from the benzaldehyde ring. This deactivates the ring towards electrophilic substitution but, more importantly, it increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles than unsubstituted benzaldehyde or benzaldehydes with EDGs like a methoxy group.

Caption: How substituents alter aldehyde reactivity.

Conclusion

The aldehyde group in this compound is an activated and highly versatile functional handle for a multitude of synthetic operations. Its enhanced electrophilicity, conferred by the electron-withdrawing nature of the pyridin-2-yloxy substituent, makes it an excellent substrate for nucleophilic addition, condensation, oxidation, and reduction reactions. This predictable and robust reactivity has established this compound as a valuable intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][4] A thorough understanding of these reaction pathways is essential for researchers aiming to exploit this molecule's full synthetic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. hurawalhi.com [hurawalhi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Theoretical Exploration of 4-(Pyridin-2-yloxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 4-(Pyridin-2-yloxy)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct theoretical research on this specific compound, this guide synthesizes information from analogous compounds, particularly phenoxybenzaldehyde derivatives, to present a robust framework for its computational analysis. The guide covers fundamental aspects including molecular geometry, spectroscopic analysis (FT-IR and NMR), frontier molecular orbital (HOMO-LUMO) analysis, nonlinear optical (NLO) properties, Mulliken charge distribution, and molecular electrostatic potential (MEP). Detailed experimental and computational protocols are provided to serve as a practical reference for researchers. All quantitative data from analogous systems are presented in structured tables, and key conceptual workflows are visualized using Graphviz diagrams.

Introduction

This compound is an aromatic compound featuring a benzaldehyde moiety linked to a pyridine ring through an ether bond. This unique structural arrangement suggests its potential as a versatile building block in the synthesis of pharmaceuticals and functional organic materials.[1][2][3] The pyridine ring can influence the molecule's reactivity and solubility, while the benzaldehyde group is a common component in various synthetic reactions.[2] Theoretical studies are crucial for elucidating the electronic structure, reactivity, and potential applications of such molecules. This guide outlines the standard computational methodologies employed to investigate these properties, drawing parallels from closely related and well-studied systems.

Molecular Structure and Geometry Optimization

The initial step in the theoretical investigation of a molecule is the optimization of its geometry to find the most stable conformation. This is typically achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.

Computational Protocol: Geometry Optimization

-

Initial Structure: The 3D structure of this compound is drawn using a molecular modeling software.

-

Computational Method: DFT calculations are performed using a program package like Gaussian.

-

Functional and Basis Set: A common choice for such molecules is the B3LYP functional combined with a 6-311++G(d,p) basis set, which has been shown to provide reliable results for organic molecules.

-

Optimization: The geometry is optimized to a minimum on the potential energy surface. This is confirmed by ensuring there are no imaginary frequencies in the subsequent vibrational analysis.

The optimized structure provides key geometrical parameters such as bond lengths and bond angles. While specific data for this compound is not available, Table 1 presents representative data for a similar compound, 4-phenoxybenzaldehyde.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for an Analogous Compound (4-Phenoxybenzaldehyde).

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-O (ether) | 1.37 | C-O-C | 118.5 |

| C=O (aldehyde) | 1.21 | O=C-H | 121.0 |

| C-C (benzene) | 1.39 - 1.41 | C-C-C (benzene) | 119.5 - 120.5 |

Note: Data is illustrative and based on typical values for phenoxybenzaldehyde derivatives.

Spectroscopic Analysis

Theoretical calculations are instrumental in interpreting experimental spectra, such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR).

FT-IR Spectroscopy

Vibrational frequencies can be calculated from the optimized geometry. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.

-

Experimental: The FT-IR spectrum of a synthesized sample of this compound is recorded, typically in the range of 4000-400 cm⁻¹.

-

Computational: Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)).

-

Comparison: The calculated (and scaled) frequencies are compared with the experimental spectrum to assign the vibrational modes to specific functional groups.

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |

| C-H stretch (aldehyde) | ~2850, ~2750 | 2880-2800, 2780-2700 |

| C=O stretch (aldehyde) | ~1700 | 1710-1680 |

| C=C stretch (aromatic) | ~1600-1450 | 1610-1450 |

| C-O-C stretch (ether) | ~1250 | 1270-1230 |

| C-N stretch (pyridine) | ~1350 | 1360-1310 |

Note: Calculated values are representative and based on studies of similar aromatic aldehydes and ethers.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.

-

Method: ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.

-

Solvent Effects: The calculations can be performed in the gas phase or with a solvent model (e.g., PCM) to better match experimental conditions.

-

Referencing: The calculated shifts are referenced against a standard, typically Tetramethylsilane (TMS).

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. The energies of these orbitals are also used to calculate global reactivity descriptors.

Table 3: Global Reactivity Descriptors.

| Descriptor | Formula |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Electrophilicity Index (ω) | χ² / (2η) |

Note: These descriptors provide insights into the molecule's ability to donate or accept electrons.

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizability are of interest for applications in nonlinear optics. Theoretical calculations can predict these properties.

Computational Protocol: NLO Properties

-

Calculation: The dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are calculated using DFT.

-

Analysis: The magnitude of the first-order hyperpolarizability is a key indicator of the second-order NLO response of the molecule.

Mulliken Charge Analysis

Mulliken population analysis provides a way to estimate the partial atomic charges within a molecule, offering insights into the charge distribution and electrostatic interactions.

Computational Protocol: Mulliken Charges

-

Method: Mulliken charges are calculated from the results of the DFT computation.

-

Interpretation: The charge on each atom indicates its relative electronegativity within the molecular environment. It's important to note that Mulliken charges are known to be basis-set dependent.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites.

-

Red regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.

-

Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack.

-

Green regions: Represent neutral potential.

For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential (red), while the hydrogen atom of the aldehyde group would be a region of positive potential (blue).

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Computational Workflow

References

A Comprehensive Technical Review of 4-(Pyridin-2-yloxy)benzaldehyde and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of 4-(Pyridin-2-yloxy)benzaldehyde and its structurally related analogs, focusing on their synthesis, biological activities, and therapeutic potential. The unique diaryl ether linkage between a pyridine and a benzaldehyde moiety forms a scaffold that has been explored for various medicinal chemistry applications, notably in the development of kinase inhibitors and antimicrobial agents. This document summarizes key findings, presents quantitative biological data, details relevant experimental protocols, and visualizes essential workflows to support further research and development in this area.

Core Structure and Analogs

This compound is a diaryl ether characterized by a pyridine ring linked to a benzaldehyde through an oxygen atom at the 2-position of the pyridine and the 4-position of the benzaldehyde. This core structure serves as a versatile template for the synthesis of a wide range of analogs with diverse pharmacological activities. Modifications to this scaffold have included alterations to the substitution pattern on both the pyridine and benzene rings, as well as replacement of the aldehyde functionality with other chemical groups to modulate activity, selectivity, and pharmacokinetic properties. The versatility of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Synthesis of this compound and Its Analogs

The primary synthetic route to this compound and its analogs is through a nucleophilic aromatic substitution (SNAr) reaction, most commonly the Ullmann condensation.[1] This reaction typically involves the coupling of a halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with a substituted phenol (e.g., 4-hydroxybenzaldehyde) in the presence of a copper catalyst and a base.[1][2][3]

General Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis

This protocol describes a general method for the synthesis of diaryl ethers, which can be adapted for the synthesis of this compound.

Materials:

-

2-Halopyridine (1.0 equiv)

-

4-Hydroxybenzaldehyde (1.2 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

A ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (TMEDA) (0.2 equiv)

-

A base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 equiv)

-

Anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the 2-halopyridine, 4-hydroxybenzaldehyde, copper(I) iodide, ligand, and base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent to the mixture.

-

Heat the reaction mixture to a temperature between 100-150 °C and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown significant promise in two primary therapeutic areas: kinase inhibition for cancer therapy and antifungal activity.

Kinase Inhibition

The pyridin-2-yloxy scaffold is a privileged structure in the design of kinase inhibitors.[4] Many analogs have been synthesized and evaluated for their inhibitory activity against various kinases, including c-Met and Tyrosine Kinase 2 (TYK2), which are implicated in cancer and autoimmune diseases, respectively.[5][6]

c-Met Inhibition:

A series of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives have been identified as potential type II c-Met inhibitors.[7] Although structurally distinct from a direct this compound derivative, they share the core pyridin-yloxy-phenyl moiety, highlighting its importance for c-Met inhibition. Similarly, other studies have explored different headgroups like quinazoline and tetrahydro-pyridothienopyrimidine attached to the pyridin-yloxy scaffold, yielding potent c-Met inhibitors.[5]

TYK2 Inhibition:

Derivatives bearing an N-(methyl-d3)pyridazine-3-carboxamide skeleton that bind to the TYK2 pseudokinase domain have been developed as potent and selective allosteric inhibitors.[8] These compounds show promise for the treatment of autoimmune diseases. The pyridone-containing compound, Deucravacitinib (BMS-986165), is a highly selective allosteric inhibitor of TYK2.[6][9]

Quantitative Data: Kinase Inhibitory Activity of Analogs

| Compound Class | Analog/Compound | Target Kinase | IC50 (nM) | Reference |

| Pyridone Derivatives | Deucravacitinib (BMS-986165) | TYK2 (pseudokinase domain binding) | Ki: 0.02 | [9] |

| Multi-targeted Kinase Inhibitors | Cerdulatinib (PRT062070) | TYK2 | 0.5 | [9] |

| Pan-JAK Inhibitors | JAK Inhibitor I (Pyridone 6) | TYK2 | 1 | [9] |

| c-Met Inhibitors | SU11274 | c-Met | 10 | [10] |

| Pyridazinone Derivatives | Compound 10 | c-Met | - | [11] |

| Pyridazinone Derivatives | Compound 12a | c-Met | - | [11] |

| Pyridazinone Derivatives | Compound 14a | c-Met | - | [11] |

Note: IC50 values are highly dependent on assay conditions. Direct comparison should be made with caution.

Antifungal Activity

The pyridin-yloxy moiety has also been incorporated into molecules with antifungal properties. A class of pyridines and pyrimidines have been identified as inhibitors of ergosterol biosynthesis, a key pathway in fungi.[12] These compounds showed activity against an efflux-negative strain of Candida albicans, suggesting that their efficacy in wild-type strains might be limited by efflux pumps.[12] The proposed mechanism of action is the inhibition of lanosterol demethylase.[12]

Quantitative Data: Antifungal Activity of Pyridine Analogs

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Pyridine Derivatives | Candida albicans (efflux-negative) | 2 - 64 | [12] |

| Pyridine Derivatives | E. coli | 0.0195 | [13] |

| Pyridine Derivatives | Bacillus mycoides | 0.0048 | [13] |

| Pyridine Derivatives | Candida albicans | 0.0048 | [13] |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[4]

Materials:

-

Purified recombinant kinase (e.g., c-Met, TYK2)

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

-

Kinase Reaction Initiation: Add 2 µL of the kinase/substrate solution to each well.

-

ATP Addition: Add 2 µL of ATP solution to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Culture medium (e.g., RPMI-1640)

-

Test compound (serially diluted in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Compound Dilution: Perform serial dilutions of the test compound in the culture medium in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound analogs via an Ullmann condensation.

Kinase Inhibition Assay Workflow

This diagram outlines the key steps in an in vitro kinase inhibition assay to determine the potency of a test compound.

Conclusion